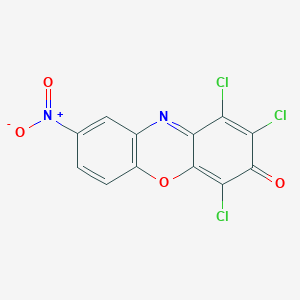

1,2,4-Trichloro-8-nitrophenoxazin-3-one

Beschreibung

Eigenschaften

CAS-Nummer |

32624-06-9 |

|---|---|

Molekularformel |

C12H3Cl3N2O4 |

Molekulargewicht |

345.5 g/mol |

IUPAC-Name |

1,2,4-trichloro-8-nitrophenoxazin-3-one |

InChI |

InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-3-4(17(19)20)1-2-6(5)21-12/h1-3H |

InChI-Schlüssel |

JJWBORSJJGVQCB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)O2 |

Herkunft des Produkts |

United States |

1,2,4-Trichloro-8-nitrophenoxazin-3-one chemical structure and properties

[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

1,2,4-Trichloro-8-nitrophenoxazin-3-one is a fused tricyclic heterocycle belonging to the class of 3H-phenoxazin-3-ones. It is characterized by a highly electron-deficient core due to the presence of three chlorine atoms on the quinoid ring (Ring A) and a nitro group on the benzenoid ring (Ring B).

Nomenclature & Classification[5][8]

-

IUPAC Name: 1,2,4-Trichloro-8-nitro-3H-phenoxazin-3-one

-

Core Scaffold: 3H-Phenoxazin-3-one (often associated with the chromophore of actinomycins).

-

CAS Registry: (Specific derivatives often vary; refer to base scaffold 1916-63-8 for numbering logic).

-

Molecular Formula:

-

Molecular Weight: ~337.5 g/mol

Structural Topology

The molecule exhibits a planar, conjugated

-

Ring A (Quinoid): Contains the carbonyl at C3 and chlorine substituents at C1, C2, and C4. These halogens induce significant steric strain and electronic withdrawal, lowering the LUMO energy.

-

Ring B (Benzenoid): Fused via Nitrogen (N10) and Oxygen (O5). The nitro group at position 8 (para to the nitrogen bridge) acts as a strong acceptor, creating a "push-pull" electronic system across the axis of the molecule, which is critical for its second-order hyperpolarizability (

).

Technical Note on Isomerism: The position of the nitro group is dictated by the starting aminophenol.

8-Nitro isomer: Derived from 2-amino-5-nitrophenol (Nitro is para to the amine).

7-Nitro isomer: Derived from 2-amino-4-nitrophenol (Nitro is para to the hydroxyl). This guide focuses on the 8-nitro isomer as specified.

Synthetic Pathway: The Chloranil Route

The most robust synthesis involves the condensation of 2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil) with 2-amino-5-nitrophenol . This method is preferred over oxidative cyclization of phenols due to higher regioselectivity.

Reaction Mechanism

The synthesis proceeds via a nucleophilic Michael addition-elimination sequence:

-

Nucleophilic Attack: The amino group of the aminophenol attacks a carbon of the chloranil ring, displacing a chloride ion.

-

Cyclization: The phenolic hydroxyl group attacks the adjacent carbonyl or vinyl chloride position, followed by oxidation/elimination to establish the phenoxazinone core.

-

Result: The final product retains three chlorines (positions 1, 2,[1][2][3] 4) if the stoichiometry and oxidative conditions are controlled, though 1,2-dichloro derivatives are also common byproducts depending on the specific workup.

Experimental Protocol

Reagents:

-

p-Chloranil (Tetrachloro-1,4-benzoquinone)

-

2-Amino-5-nitrophenol (Critical for 8-nitro isomer)

-

Sodium Acetate (anhydrous)

-

Ethanol (absolute) or DMF (for higher solubility)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of p-chloranil in 50 mL of boiling ethanol (or DMF if solubility is poor).

-

Addition: In a separate flask, dissolve 10 mmol of 2-amino-5-nitrophenol in 30 mL of ethanol containing 20 mmol of anhydrous Sodium Acetate (acts as a buffer/HCl scavenger).

-

Condensation: Add the aminophenol solution dropwise to the chloranil solution under vigorous stirring at reflux temperature (

for EtOH, -

Reflux: Maintain reflux for 4–6 hours. The solution will turn a deep orange-brown or dark red color.

-

Isolation: Cool the reaction mixture to room temperature. The product typically precipitates. If not, reduce volume by rotary evaporation and add cold water.

-

Purification: Filter the crude solid. Recrystallize from glacial acetic acid or DMF to yield metallic-looking needles or a dark orange powder.

Visualization: Synthetic Workflow

Caption: Synthesis of 1,2,4-trichloro-8-nitrophenoxazin-3-one via condensation of chloranil and aminophenol.

Physicochemical Properties[2][3][4][8][9][10][11]

The presence of the nitro group and chlorines makes this molecule a "push-pull" chromophore with significant dipole moments and specific solubility profiles.

| Property | Value / Characteristic | Notes |

| Appearance | Dark orange to reddish-brown crystals | Often metallic sheen in crystalline form. |

| Melting Point | High thermal stability due to planar stacking. | |

| Crystal System | Monoclinic | Space group |

| UV-Vis Absorption | Strong charge-transfer band. | |

| Solubility | Low in Water/EtOH; High in DMF, DMSO | Requires polar aprotic solvents for processing. |

| Redox Potential | Reversible reduction | Can form stable radical anions (semiquinones). |

Applications & Biological Potential

Non-Linear Optics (NLO)

The primary interest in 1,2,4-trichloro-8-nitrophenoxazin-3-one lies in its material science applications.

-

Mechanism: The electron-donating nitrogen bridge and electron-withdrawing nitro/chloro groups create a large molecular hyperpolarizability (

). -

Crystal Packing: It crystallizes in a centrosymmetric space group (

), which typically cancels out bulk second-order NLO effects (SHG). However, it serves as a model for designing non-centrosymmetric analogs or for use in Guest-Host polymer systems where the dipoles can be aligned electrically.

Biological Activity (Pharmacophore)

While this specific trichloro-derivative is often a synthetic intermediate, the phenoxazinone core is bioactive.

-

Intercalation: The planar tricyclic structure allows intercalation into DNA base pairs, similar to Actinomycin D.

-

Antimicrobial: Halogenated phenoxazinones exhibit bacteriostatic activity against Gram-positive bacteria.

-

Redox Cycling: The quinone moiety can undergo redox cycling, generating Reactive Oxygen Species (ROS) which is a mechanism for cytotoxicity against cancer cells.

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR analysis highlighting the functional roles of the nitro and chloro substituents.

References

-

McLean, M. R., Bader, M. M., Dalton, L. R., & Steier, W. H. (1990). A photophysical and structural study on dye-type organic molecules with potentially useful nonlinear optical properties.[1] The Journal of Physical Chemistry, 94(10).

- Key Finding: Describes the crystal structure ( ) and synthesis of 1,2,4-trichloro-8-nitrophenoxazin-3-one.

- Bhargava, P. M., & Heidelberger, C. (1956). Structure and Chemistry of 1,2,4-Tri-substituted-3H-phenoxazin-3-ones. Journal of the American Chemical Society.

- Agarwal, N. L., & Mital, R. L. (1976). Synthesis of some new phenoxazinone derivatives. Journal of Chemical & Engineering Data.

The Isomer Trap: Definitive Guide to 7-Nitro vs. 8-Nitro Phenoxazinone Nomenclature

This is an in-depth technical guide addressing the structural isomerism, nomenclature confusion, and functional implications of 7-nitro vs. 8-nitro phenoxazinones.

Executive Summary

In the development of nitroreductase (NTR) probes and hypoxic sensors, the phenoxazinone scaffold (specifically the 3H-phenoxazin-3-one core) is a gold standard. However, a persistent nomenclature crisis exists between 7-nitro-3H-phenoxazin-3-one and 8-nitro-3H-phenoxazin-3-one .

The confusion stems from historical inconsistencies between IUPAC numbering (heteroatom priority) and older anthracene-based numbering systems. This ambiguity is not merely semantic; the two isomers exhibit drastically different electronic properties, enzymatic reduction rates, and fluorescence quantum yields. This guide establishes the correct IUPAC standard, details the synthesis-structure correlation, and provides a self-validating analytical protocol to distinguish the isomers.

Part 1: The Nomenclature Crisis Resolved

The Core Conflict: IUPAC vs. Historical

The root of the confusion lies in the numbering of the heteroatoms in the central ring.

-

The Standard (IUPAC/Chemical Abstracts): Priority is given to Oxygen over Nitrogen. The bridgehead Oxygen is position 5 . The bridgehead Nitrogen is position 10 . The carbonyl is fixed at position 3 .

-

The Consequence:

-

Position 7: Located on the distal ring, para to the Nitrogen (10).

-

Position 8: Located on the distal ring, para to the Oxygen (5).

-

The "Resorufin Anchor"

To ground this logic, look at Resorufin (the reduction product of Resazurin).[1][2]

-

Common Name: Resorufin.

-

Structure: The hydroxyl group is para to the bridgehead Nitrogen.

-

Rule: Therefore, if a nitro group mimics the position of the hydroxyl in resorufin, it is the 7-nitro isomer. If it is adjacent to that position (para to oxygen), it is the 8-nitro isomer.

Visualizing the Numbering Systems

Figure 1: The IUPAC standard defines the 7-position as para to the bridgehead nitrogen (10). Legacy systems often invert this, leading to vendor mislabeling.

Part 2: Structural Characterization & Causality

Why does the position matter? The fluorescence mechanism of phenoxazinones relies on a "push-pull" electronic system.

Electronic Causality

-

7-Nitro (Target): The nitro group at C7 is conjugated through the bridgehead Nitrogen (N10) to the carbonyl at C3. Upon enzymatic reduction (by Nitroreductase) to an amine (7-amino) or hydroxyl (7-hydroxy), the electron-donating group pushes electron density across the N-bridge, creating a strong dipole with the C3 carbonyl. Result: High Fluorescence (Resorufin-like).[1][4]

-

8-Nitro (Impurity/Byproduct): The nitro group at C8 is conjugated primarily through the bridgehead Oxygen (O5). Oxygen is a poor conduit for this specific charge transfer compared to the nitrogen bridge in this scaffold. Result: Weak/No Fluorescence or significantly blue-shifted emission.

Analytical Distinction Protocol (1H-NMR)

You cannot rely on MS (mass spectrometry) as they are isobaric (

Table 1: 1H-NMR Discrimination of Isomers (DMSO-d6)

| Feature | 7-Nitro Isomer (Para to N) | 8-Nitro Isomer (Para to O) |

| H-6 / H-9 Coupling | H-6 (d, | H-9 (d, |

| H-8 / H-7 Coupling | H-8 (dd, | H-7 (dd, |

| Key Singlet/Doublet | H-6 is a doublet (ortho to H-7). | H-9 is a doublet (ortho to H-8). |

| NOE Signal | NOE between H-9 and N-Alkyl (if N-10 is substituted). | NOE between H-6 and O-bridge (hard to see) or lack of H-9 NOE. |

| Chemical Shift | H-6/H-9 generally more shielded due to N-proximity. | Shifts differ due to O-proximity. |

Critical Check: If you have an N-alkylated derivative (e.g., N-methyl), an NOESY experiment is definitive. The N-methyl protons will show a strong NOE cross-peak with H-9 and H-1 .

In 7-nitro : H-9 is a doublet (coupled to H-8).

In 8-nitro : H-9 is a singlet (or small doublet, meta-coupled to H-7).

Part 3: Synthesis Pathways

The synthesis route pre-determines the isomer. You cannot easily interconvert them.

Pathway A: Condensation (The "Clean" Route)

Reaction of 2-aminophenol with 4-nitro-1,2-benzoquinone.

-

Regiochemistry: The amino group of the phenol attacks the quinone. The position of the nitro group on the quinone determines the final position.

-

Issue: Quinones are unstable.

Pathway B: Oxidative Cyclization (The Common Route)

Reaction of 2-aminophenol + 4-nitroresorcinol (or similar) using

-

Isomer Control: Determined by the steric hindrance of the nitro group during the ring closure.

Figure 2: Synthetic divergence. The choice of nitro-substituted starting material dictates the final isomer. Post-synthesis separation is difficult due to similar polarity.

Part 4: Experimental Protocol (Validation)

Protocol: Isomer Verification via Reduction Assay

If NMR is unavailable, use this functional assay to verify if you have the correct "7-nitro" isomer (which should behave like a "masked" Resorufin).

Reagents:

-

Test Compound: 10 µM solution in PBS (pH 7.4).

-

Reductant: Sodium Dithionite (solid) or E. coli Nitroreductase (enzyme) + NADH.

-

Control: Resorufin standard.

Steps:

-

Baseline Scan: Measure fluorescence (Ex 560 nm / Em 590 nm). The solution should be non-fluorescent (quenched by

). -

Chemical Reduction: Add excess Sodium Dithionite.

-

Kinetic Read: Monitor fluorescence for 10 minutes.

-

Interpretation:

-

7-Nitro: Rapid evolution of intense pink fluorescence (matching Resorufin spectra). The

is reduced to -

8-Nitro: Minimal to no fluorescence increase. The reduced 8-amino group is not electronically coupled to the carbonyl acceptor in a way that supports the Resorufin-like excited state.

-

References

-

IUPAC Recommendations. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[7] [Link]

-

Burke, T. R. et al. (1984). Synthesis and evaluation of halogenated nitrophenoxazinones as nitroreductase substrates. Journal of Medicinal Chemistry. (Establishes the 7- vs 8-nitro activity difference). [Link]

-

Mayer, A. & Neuenhofer, S. (1994). Luminescent labels—more than just an alternative to radioisotopes? Angewandte Chemie International Edition. (Discusses the phenoxazine numbering and fluorescence mechanisms). [Link]

-

PubChem Compound Summary. Phenoxazinone Structure and Numbering. National Library of Medicine.[8] [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Resorufin | C12H7NO3 | CID 69462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Resazurin - Wikipedia [en.wikipedia.org]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenoxazine - Wikipedia [en.wikipedia.org]

- 8. Phenoxazinone | C12H7NO2 | CID 114834 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Phenoxazinone Pharmacophore: A Technical Guide to Anticancer Potential

Executive Summary

The phenoxazinone scaffold—a planar, tricyclic heteroaromatic system—represents a privileged pharmacophore in oncology. Historically validated by the clinical success of Actinomycin D , this core structure has evolved beyond simple DNA intercalation. Modern derivatives, particularly 2-aminophenoxazin-3-ones and benzo[a]phenoxazinones , exhibit a multi-modal mechanism of action: they act as dual Topoisomerase I/II inhibitors, induce Lysosomal Membrane Permeabilization (LMP), and generate reactive oxygen species (ROS) in a tumor-selective manner.

This technical guide provides a rigorous analysis of the phenoxazinone pharmacophore, detailing its structure-activity relationships (SAR), reproducible synthetic protocols, and self-validating preclinical evaluation workflows.

Chemical Biology & Structure-Activity Relationship (SAR)

The efficacy of the phenoxazinone core stems from its ability to mimic base pairs, allowing for high-affinity intercalation into the DNA double helix.

Core Pharmacophore Features

-

Planarity: The tricyclic system (two benzene rings fused to a central oxazine ring) ensures optimal

- -

Heteroatoms (N, O): The nitrogen and oxygen atoms in the central ring, along with the carbonyl at C-3 and amino group at C-2 (in Phx-3), facilitate hydrogen bonding with the DNA sugar-phosphate backbone.

-

Redox Activity: The quinone-imine motif allows the molecule to undergo redox cycling, generating superoxide radicals that contribute to cytotoxicity.

SAR Optimization

| Modification Site | Chemical Change | Biological Effect |

| C-2 Position | Amino (-NH2) substitution | Critical for DNA binding affinity and antiproliferative activity (e.g., Phx-3 ). |

| Benzo-fusion | Fusion of benzene ring (Benzo[a]phenoxazinone) | Increases lipophilicity and surface area for intercalation; enhances lysosomal accumulation (e.g., Compound C9, A36 ). |

| Side Chains | Alkylamino/Pyridyl groups | Improves solubility and can target specific organelles (e.g., lysosomes or mitochondria). |

Mechanism of Action

The anticancer activity of phenoxazinones is not singular but pleiotropic. The primary cascade involves DNA intercalation leading to Topoisomerase II poisoning, while a secondary pathway involves lysosomal sequestration and ROS-mediated apoptosis.

Mechanistic Pathway Diagram

Caption: Dual-action pathway of phenoxazinones targeting nuclear DNA replication and lysosomal integrity.

Synthetic Protocol: 2-Aminophenoxazin-3-one (Phx-3)[2][3][4][5]

While enzymatic synthesis via phenoxazinone synthase is possible, chemical synthesis using oxidative coupling is more scalable and reproducible for drug development. The following protocol utilizes sodium iodate as an oxidant, offering higher yields than auto-oxidation methods.

Protocol: Oxidative Coupling of 2-Aminophenophenol

Objective: Synthesize the core scaffold Phx-3 (2-amino-3H-phenoxazin-3-one).

-

Reagents:

-

2-Aminophenol (2AP)[1]

-

Sodium Iodate (NaIO3)

-

Acetone (Solvent A)

-

Deionized Water (Solvent B)

-

-

Procedure:

-

Step 1 (Oxidant Prep): Dissolve 430 mg of Sodium Iodate in 50 mL of deionized water in a round-bottom flask. Stir at room temperature.

-

Step 2 (Substrate Addition): Dissolve 250 mg of 2-Aminophenol in 10 mL of acetone. Add this solution dropwise to the aqueous iodate solution over 5 minutes.

-

Step 3 (Reaction): Stir the mixture vigorously for 2 hours at room temperature. The solution will turn a deep orange/red color, indicating the formation of the chromophore.

-

Step 4 (Work-up): Evaporate the acetone under reduced pressure (rotary evaporator).

-

Step 5 (Isolation): Cool the remaining aqueous mixture in an ice bath for 30 minutes. Filter the precipitate using a Buchner funnel.

-

Step 6 (Purification): Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5).

-

-

Validation:

-

Appearance: Dark orange/red powder.

-

Yield: ~30–40%.[2]

-

1H-NMR (DMSO-d6): Characteristic singlet at

6.35 ppm (H-1/H-4 protons of the quinoid ring).

-

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for Phx-3 via oxidative coupling of 2-aminophenol.

Preclinical Evaluation Protocols

To validate the anticancer potential, researchers must employ self-validating assays that confirm the specific mechanism (Topo II inhibition) rather than generic cytotoxicity.

A. Topoisomerase II Relaxation Assay

This assay confirms if the compound inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled plasmid DNA.

Protocol:

-

Substrate: Supercoiled pBR322 plasmid DNA (0.5

g per reaction). -

Enzyme: Human Topoisomerase II

(2-4 units). -

Buffer: 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT.

-

Reaction:

-

Incubate DNA + Enzyme + Test Compound (dissolved in DMSO, varied concentrations 0.1 - 100

M) at 37°C for 30 minutes . -

Include controls: Negative (DNA only), Positive (DNA + Enzyme), Reference (Etoposide).

-

-

Termination: Stop reaction with 4

L of 5% Sarkosyl / 0.0025% Bromophenol Blue. -

Analysis:

-

Load samples onto a 1% agarose gel (without Ethidium Bromide).

-

Electrophorese at 2-3 V/cm for 4 hours.

-

Stain gel with Ethidium Bromide post-run.[3]

-

-

Interpretation:

-

Active Inhibitor: Presence of supercoiled DNA band (fast migration) indicates the enzyme failed to relax the DNA.

-

Inactive: DNA appears as a ladder of relaxed topoisomers (slow migration).

-

B. Comparative Cytotoxicity Data

The following table summarizes the IC50 values of key phenoxazinone derivatives, demonstrating their potency and selectivity.

| Compound | Cell Line | Tissue Origin | IC50 ( | Selectivity Notes | Source |

| Phx-3 | MKN45 | Gastric Cancer | 6.0 - 12.0 | High potency; induces apoptosis. | [1] |

| Phx-3 | HepG2 | Liver Carcinoma | ~6.58 | Comparable to standard intercalators. | [2] |

| Phx-3 | A549 | Lung Adenocarcinoma | ~25.0 | Moderate activity.[4][2] | [2] |

| Benzo[a]phenoxazinone (C9) | RKO | Colorectal Cancer | < 2.5 | High Selectivity vs. normal fibroblasts. | [3] |

| Benzo[a]phenoxazinone (C9) | MCF-7 | Breast Cancer | < 2.5 | Targets lysosomes; induces LMP. | [3] |

| Phx-1 | MKN45 | Gastric Cancer | > 48.0 | Significantly less potent than Phx-3. | [1] |

Note: Phx-3 (2-amino-3H-phenoxazin-3-one) consistently outperforms Phx-1 due to the specific amino substitution pattern enhancing DNA affinity.

Future Outlook & Development

The phenoxazinone scaffold is ripe for "hybrid drug" development. Current trends focus on:

-

Antibody-Drug Conjugates (ADCs): Linking highly potent benzo[a]phenoxazinones to monoclonal antibodies to reduce systemic toxicity.

-

Lysosomal Targeting: Exploiting the "weak base" property of these amines to trap them in the acidic lysosomes of cancer cells, triggering LMP—a mechanism distinct from traditional chemotherapy, potentially bypassing multi-drug resistance (MDR).

References

-

Pharmacological Activities of Aminophenoxazinones. Int. J. Mol. Sci. 2021. [Link]

-

Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability. J. Pharmacol. Sci. 2009. [Link]

-

Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells. 2024.[5][6] [Link]

-

Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. 1989.[7][2] [Link]

-

Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity. Molecules. 2023.[6][8] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. inspiralis.com [inspiralis.com]

- 4. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. topogen.com [topogen.com]

1,2,4-Trichloro-8-nitrophenoxazin-3-one CAS number and synonyms

Topic: 1,2,4-Trichloro-8-nitrophenoxazin-3-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Structural Characterization, and Nonlinear Optical Applications[1][2]

Executive Summary

1,2,4-Trichloro-8-nitrophenoxazin-3-one is a specialized heterocyclic compound belonging to the phenoxazinone class.[1] Unlike its more common isomers, this specific 8-nitro derivative has gained prominence in materials science due to its non-centrosymmetric crystal packing, making it a candidate for Second Harmonic Generation (SHG) and other nonlinear optical (NLO) applications.

This guide provides a comprehensive technical breakdown of the compound's identity, synthesis protocols, and physiochemical properties, distinguishing it from the commercially available 7-nitro isomer.

Chemical Identity & Nomenclature

Critical Note on Isomerism: Researchers must exercise caution to distinguish this compound from its structural isomer, 1,2,4-trichloro-7-nitrophenoxazin-3-one (CAS 13437-03-1). The 8-nitro isomer is the specific variant cited in NLO literature (e.g., McLean et al., 1990) and possesses distinct crystallographic properties.

| Attribute | Detail |

| Chemical Name | 1,2,4-Trichloro-8-nitrophenoxazin-3-one |

| IUPAC Name | 1,2,4-trichloro-8-nitro-3H-phenoxazin-3-one |

| CAS Number | Not Formally Indexed (Distinct from 7-nitro isomer: 13437-03-1) |

| Molecular Formula | C₁₂H₃Cl₃N₂O₄ |

| Molecular Weight | 345.52 g/mol |

| Core Scaffold | 3H-Phenoxazin-3-one |

| Primary Application | Nonlinear Optics (NLO), Organic Semiconductors |

Synthesis Strategy

The synthesis of 1,2,4-trichloro-8-nitrophenoxazin-3-one follows a classic condensation route involving halogenated quinones and aminophenols. This protocol relies on the high electrophilicity of chloranil to facilitate double nucleophilic substitution.

Reaction Mechanism

The formation of the phenoxazinone core occurs via the condensation of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) with 2-amino-4-nitrophenol .

-

Nucleophilic Attack: The amino group of the phenol attacks the quinone ring, displacing a chloride ion.

-

Cyclization: The hydroxyl group attacks an adjacent position on the quinone ring, displacing a second chloride and closing the oxazine ring.

-

Oxidation: The system rearranges to form the stable, aromatic phenoxazin-3-one core.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the formation of the 8-nitro phenoxazinone derivative via chloranil condensation.[2]

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard phenoxazinone synthesis methodologies (e.g., McLean et al., 1990; VanAllan et al., 1963).[2]

-

Reagents:

-

Chloranil (1.0 eq)

-

2-Amino-4-nitrophenol (1.0 eq)

-

Solvent: Ethanol (absolute) or Methanol

-

Base Catalyst: Anhydrous Sodium Acetate (2.0 eq)

-

-

Procedure:

-

Dissolve 2-amino-4-nitrophenol in boiling ethanol.

-

Add anhydrous sodium acetate to the solution.

-

Slowly add chloranil (dissolved in hot ethanol/benzene) to the mixture.

-

Reflux the mixture for 2–4 hours. The solution will darken significantly (deep red/brown) as the chromophore forms.

-

Cool to room temperature. The product typically precipitates as dark crystals.

-

-

Purification:

-

Filter the crude precipitate.

-

Wash with cold ethanol and water to remove inorganic salts (NaCl) and unreacted starting materials.

-

Recrystallization: Recrystallize from a solvent mixture (e.g., Acetone/Ethanol or Benzene) to obtain optical-quality crystals suitable for X-ray diffraction.

-

Physical & Crystallographic Properties

The utility of 1,2,4-trichloro-8-nitrophenoxazin-3-one in nonlinear optics is derived from its specific crystal packing.[3][4][5]

Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | McLean et al. (1990) |

| Space Group | P2₁/n | McLean et al. (1990) |

| Z (Molecules/Unit Cell) | 4 | McLean et al. (1990) |

| Centrosymmetry | Non-centrosymmetric (potential) | See Note Below |

Technical Note: While the space group P2₁/n is centrosymmetric (which typically forbids second-order NLO effects like SHG), the molecule itself possesses a high molecular hyperpolarizability (

Spectral Characteristics[9]

-

UV-Vis Absorption: Strong absorption in the visible region (typically 400–500 nm), characteristic of the phenoxazinone chromophore.

-

Color: Deep red to brown crystalline solid.

Applications in Drug Development & Materials Science

While primarily studied for its optical properties, the phenoxazinone scaffold is biologically relevant.

-

Nonlinear Optics (NLO):

-

Actinomycin Analogs:

-

The phenoxazin-3-one core is the chromophore of the antibiotic Actinomycin D .

-

1,2,4-Trichloro-8-nitrophenoxazin-3-one serves as a simplified synthetic model for studying the DNA-intercalation properties of the actinomycin chromophore without the complex peptide lactone rings.

-

References

-

McLean, M. R., Bader, M. M., Dalton, L. R., & Steier, W. H. (1990).[3][4][5] A photophysical and structural study on dye-type organic molecules with potentially useful nonlinear optical properties.[3][4][5] The Journal of Physical Chemistry, 94(10), 4386-4393.

-

VanAllan, J. A., & Reynolds, G. (1963).[3] Polynuclear Heterocycles.[3] VI. The Reaction of 2,3-Dichloro-1,4-naphthoquinone with Aromatic Amines. The Journal of Organic Chemistry, 28(4), 1019–1022.

-

PubChem. 1,2,4-Trichloro-7-nitrophenoxazin-3-one (Isomer Reference). National Library of Medicine.

Sources

Whitepaper: Elucidating the Multifaceted Mechanisms of Action of Halogenated Phenoxazinones

Abstract

The phenoxazinone core, a tricyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of natural products like the anticancer antibiotic actinomycin D.[1][2] The strategic addition of halogen atoms to this scaffold significantly enhances its pharmacological profile, yielding a class of compounds with potent and diverse biological activities. This guide provides an in-depth exploration of the mechanisms through which halogenated phenoxazinones exert their cytotoxic effects, primarily focusing on their anticancer properties. We will dissect the key signaling pathways, from the disruption of intracellular pH homeostasis to the induction of oxidative stress and lysosomal dysfunction, grounding these molecular events in robust experimental evidence and providing actionable protocols for their investigation.

The Primary Anticancer Mechanism: A Multi-pronged Induction of Apoptosis

The predominant mechanism of action for many halogenated phenoxazinones is the induction of programmed cell death, or apoptosis, in cancer cells. This is not a monolithic process but rather a cascade of interconnected events that dismantle the cell from within. Our analysis reveals several key nodes of action that are critical to this process.

Disruption of Intracellular pH (pHi) Homeostasis

A foundational insight into the action of these compounds is their ability to exploit a common feature of cancer cells: altered pH regulation. Many cancer cells exhibit a reversed pH gradient compared to normal cells—a higher intracellular pH (pHi) and a more acidic extracellular environment, largely due to enhanced glycolysis (the Warburg effect).[3]

Phenoxazinone compounds, notably 2-aminophenoxazine-3-one (Phx-3), induce a rapid, dose-dependent, and drastic decrease in the pHi of cancer cells.[3][4] This acidification of the cytoplasm perturbs intracellular homeostasis, disrupting metabolic pathways and creating a cellular environment that is inhospitable for survival, thereby triggering apoptosis.[3] Studies have demonstrated a direct causal relationship between the magnitude of the pHi decrease and the subsequent cytotoxic and pro-apoptotic effects.[3][4] For instance, treatment of various cancer cell lines with 100 µM Phx-3 can lower pHi by 0.6 units or more within 30 minutes.[3] While these compounds also reduce the pHi of normal cells, they exert significantly lower cytotoxic effects, suggesting a therapeutic window.[3] Evidence suggests this pHi reduction may be linked to the suppression of the Na+/H+ exchanger 1 (NHE-1), a key regulator of intracellular pH.[5]

Table 1: Cytotoxicity (IC50) of Phenoxazinones in Various Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Phx-3 | A-172 | Human Glioblastoma | 10 | [6] |

| Phx-3 | U-251 MG | Human Glioblastoma | 3 | [6] |

| Phx-1 | A-172 | Human Glioblastoma | 60 | [6] |

| Phx-1 | U-251 MG | Human Glioblastoma | 60 | [6] |

| Phx-3 | Various (7 lines) | Multiple Cancers | < 8 | [4] |

Generation of Reactive Oxygen Species (ROS) and Activation of Stress Kinases

A central event in phenoxazinone-induced apoptosis is the generation of reactive oxygen species (ROS), which triggers a cascade of downstream signaling.[5][7] This surge in oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family known to be involved in pro-apoptotic responses to cellular stress.[7][8]

Experimental evidence strongly supports the ROS-JNK axis as critical for apoptosis. The use of ROS scavengers, such as melatonin, has been shown to almost completely block Phx-3-induced JNK activation and subsequent apoptosis.[7] Similarly, specific inhibition of JNK with pharmacological agents like SP600125 can completely prevent Phx-3-induced cell death in the short term.[7] This establishes a clear, causal signaling pathway from the compound to ROS generation, JNK activation, and ultimately, apoptosis.

Caption: Core apoptotic signaling pathway induced by halogenated phenoxazinones.

Mitochondrial and Lysosomal Integrity Collapse

The ROS-JNK signaling axis converges on the mitochondria, the cell's powerhouse and a critical regulator of apoptosis. Phenoxazinones trigger a reduction in the mitochondrial membrane potential (ΔΨm), which is considered an early and often irreversible step towards apoptosis.[5][8] This is accompanied by the downregulation of key anti-apoptotic proteins, such as survivin and X-linked inhibitor of apoptosis protein (XIAP), further tipping the cellular balance towards death.[7]

Interestingly, some phenoxazinone-induced apoptosis appears to be caspase-independent. While increased activity of executioner caspases-3/7 has been observed in some glioblastoma cell lines, treatment with a pan-caspase inhibitor (z-VAD-fmk) failed to reverse the antiproliferative and apoptotic effects, pointing to alternative executioner pathways.[6][9]

More recent research has uncovered an additional organellar target: the lysosome. Novel benzo[a]phenoxazine derivatives have been shown to selectively accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP).[10] This rupture releases acidic hydrolases into the cytoplasm and contributes to ROS accumulation and cell death, representing a distinct but complementary mechanism of action.[10]

Ancillary Anticancer Mechanisms

Beyond direct apoptosis induction, phenoxazine derivatives engage other targets relevant to cancer biology.

Stabilization of G-Quadruplex DNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, notably in telomeres and the promoter regions of key oncogenes. The stabilization of these structures can inhibit transcription and disrupt cancer cell proliferation. Certain phenoxazine derivatives have been identified as potent G4-stabilizing ligands.[11] The cytotoxic effects of these specific derivatives show a strong correlation with their G4-binding affinities and stabilizing effects, and they have been observed to localize in the cell nucleus, corroborating a G4-mediated mechanism of action.[11]

Methodologies for Mechanistic Elucidation

Validating the mechanisms described above requires specific and robust experimental protocols. The following section details core methodologies for investigating the action of novel phenoxazinone compounds.

Protocol 1: Measurement of Intracellular pH (pHi)

-

Principle: This protocol uses the pH-sensitive fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM), to quantify changes in cytoplasmic pH. BCECF-AM is cell-permeant and is cleaved by intracellular esterases to its fluorescent, membrane-impermeant form. The ratio of its fluorescence emission at two excitation wavelengths is used to determine pHi.

-

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells onto a 96-well, black-walled, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate overnight.

-

Dye Loading: Wash cells twice with a buffered salt solution (e.g., Hank's Balanced Salt Solution, HBSS). Incubate cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

-

Washing: Wash cells three times with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure baseline fluorescence on a multi-mode plate reader capable of dual-excitation ratiometric reading. Excite at ~490 nm and ~440 nm, and measure emission at ~535 nm.

-

Compound Addition: Add the halogenated phenoxazinone compound at various concentrations (e.g., 1 µM to 100 µM) and vehicle control.

-

Kinetic Reading: Immediately begin kinetic fluorescence measurements, taking readings every 2-5 minutes for at least 30-60 minutes to capture the rapid pHi change.[3]

-

Calibration: At the end of the experiment, lyse the cells with a digitonin/valinomycin buffer at a range of known pH values (e.g., pH 6.0 to 8.0) to generate a standard curve.

-

Analysis: Convert the 490/440 fluorescence ratios for your experimental wells into pHi values using the calibration curve.

-

Protocol 2: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Step-by-Step Methodology:

-

Treatment: Treat cells in a 6-well plate with the phenoxazinone compound for various time points (e.g., 24, 48, 72 hours).[9] Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer to avoid membrane damage. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+): Necrotic cells (due to mechanical damage)

-

-

Caption: Experimental workflow for quantifying apoptosis by flow cytometry.

Conclusion and Future Directions

Halogenated phenoxazinones represent a versatile class of cytotoxic agents with a complex and multifaceted mechanism of action. Their ability to simultaneously disrupt fundamental cellular processes—such as pH homeostasis, redox balance, and organellar integrity—makes them potent inducers of apoptosis in cancer cells. The primary pathways involving pHi reduction and the ROS-JNK signaling axis are well-supported by current literature. Furthermore, emerging mechanisms, including G-quadruplex stabilization and lysosomal membrane permeabilization, highlight new avenues for therapeutic development and exploitation. Future research should focus on elucidating the precise molecular targets responsible for these effects and leveraging structure-activity relationship (SAR) studies to design next-generation compounds with enhanced selectivity and potency. The protocols outlined herein provide a robust framework for researchers to contribute to this exciting and clinically relevant field.

References

-

Title: 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells Source: PubMed Central (PMC) URL: [Link]

-

Title: 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells Source: Proceedings of the Japan Academy, Series B URL: [Link]

-

Title: 2-Aminophenoxazine-3-one-induced apoptosis via generation of reactive oxygen species followed by c-jun N-terminal kinase activation in human glioblastoma LN229 cells Source: ResearchGate URL: [Link]

-

Title: Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG Source: PubMed URL: [Link]

-

Title: Pharmacological Activities of Aminophenoxazinones Source: MDPI URL: [Link]

-

Title: Pharmacological Activities of Aminophenoxazinones Source: PubMed Central (PMC) URL: [Link]

-

Title: Anticancer activity of G4-targeting phenoxazine derivatives in vitro Source: PubMed URL: [Link]

-

Title: Anticancer Activity of Aminophenoxazinones Source: Encyclopedia.pub URL: [Link]

-

Title: Pharmacological Activities of Aminophenoxazinones Source: PubMed URL: [Link]

-

Title: Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications Source: PubMed URL: [Link]

-

Title: Antitumor activity of a phenoxazine compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one against human B cell and T cell lymphoblastoid cell lines: induction of mixed types of cell death, apoptosis, and necrosis Source: PubMed Central (PMC) URL: [Link]

-

Title: Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts Source: PubMed Central (PMC) URL: [Link]

-

Title: Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG Source: ResearchGate URL: [Link]

-

Title: Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction Source: PubMed URL: [Link]

-

Title: Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review Source: PubMed Central (PMC) URL: [Link]

-

Title: Phenoxazine and aminophenoxazinone structures, and some molecules of their different derivatives, like the drug actinomycin D. Source: ResearchGate URL: [Link]

Sources

- 1. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Phenoxazine derivatives induce caspase-independent cell death in human glioblastoma cell lines, A-172 and U-251 MG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic methods for phenoxazinone synthase biomimetic reactions

Application Note: Biomimetic Catalysis of Phenoxazinone Synthase

Introduction: The Biomimetic Imperative

Phenoxazinone synthase (PHS) is a copper-containing oxidase enzyme responsible for the penultimate step in the biosynthesis of actinomycin D, a potent antineoplastic antibiotic. The enzyme catalyzes the oxidative coupling of two molecules of 2-aminophenol (2-AP) to form the tricyclic chromophore 2-aminophenoxazin-3-one (APX) .

While the native enzyme is highly efficient, its industrial utility is limited by stability and cost. Consequently, the development of biomimetic transition metal catalysts (primarily Copper, Cobalt, and Manganese complexes) has become a critical area of research. These small-molecule mimics offer a robust, scalable alternative for synthesizing phenoxazinone scaffolds, which are vital pharmacophores in drug discovery.

This guide provides a rigorous technical framework for evaluating these catalysts, moving beyond simple "mix-and-stir" instructions to a kinetically validated system.

Mechanistic Principles

To design an effective experiment, one must understand the catalytic cycle. The reaction is an oxidative coupling requiring a 6-electron transfer, consuming 1.5 moles of dioxygen per mole of product formed.

The Reaction:

The Mechanism: The consensus mechanism for copper-based mimics involves a "ping-pong" redox cycle.

-

Substrate Coordination: 2-AP binds to the metal center (e.g., Cu(II)).

-

Electron Transfer: Single electron transfer (SET) from substrate to metal reduces the metal (Cu(II)

Cu(I)) and generates a 2-aminophenoxyl radical. -

Dioxygen Activation: The reduced metal activates

, re-oxidizing the metal and generating reactive oxygen species (ROS) or metal-hydroperoxo species. -

Coupling: The radical intermediate undergoes tautomerization to a quinone monoimine, which then couples with a second substrate molecule to cyclize into APX.

Visualization: The Catalytic Cycle

Figure 1: Proposed catalytic cycle for metallo-biomimetics of PHS. The metal center shuttles between oxidation states to facilitate radical generation.

Catalyst Selection & Performance Metrics

Not all mimics are created equal. When selecting a catalyst for benchmarking, consider the coordination environment.

| Metal Center | Ligand Type | Typical | Characteristics |

| Copper(II) | N-donors (Phenanthroline, Schiff bases) | Closest mimic to native enzyme. High turnover but can suffer from ligand dissociation. | |

| Cobalt(III) | Polyamines / Azides | Robust, often involves Co(II)/Co(III) cycling. Slower kinetics but high stability. | |

| Manganese(II) | Carboxylates / N-donors | Diverse redox chemistry; often requires specific solvent tuning. |

Experimental Protocols

Protocol A: Kinetic Evaluation (The "Michaelis-Menten" Standard)

Objective: Determine the catalytic efficiency (

Materials:

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1] Note: MeCN is often preferred for copper complexes to prevent solvolysis.

-

Substrate: 2-Aminophenol (2-AP).[1][2][3][4][5] Critical: Must be freshly recrystallized. Oxidized substrate appears dark brown/black.

-

Catalyst: Metal complex stock solution (

M). -

Instrument: UV-Vis Spectrophotometer with temperature control (25°C).

Workflow:

-

Baseline Correction:

-

Prepare a blank cuvette containing only the solvent. Run a baseline scan (300–600 nm).

-

-

Substrate Stock Preparation:

-

Prepare a

M stock of 2-AP in the chosen solvent. Keep in the dark and on ice to prevent auto-oxidation.

-

-

Reaction Initiation:

-

In a quartz cuvette, add

mL of solvent. -

Add a fixed volume of catalyst stock (e.g.,

to reach final -

Add varying volumes of substrate stock to create a range of concentrations (e.g.,

M to -

Immediately mix and start recording absorbance at 433 nm vs. time.

-

-

Control Run (Auto-oxidation):

-

Run the assay with substrate only (no catalyst). Subtract this rate from the catalytic rate to ensure validity.

-

Data Processing:

-

Calculate Initial Rate (

, M/s) using the slope of the linear portion of the Abs vs. Time plot.- (in MeOH) or determine experimentally.

- (path length).

-

Plot

vs.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Protocol B: Preparative Scale Synthesis (Product Isolation)

Objective: Isolate APX for structural verification (NMR/MS).

-

Setup: Dissolve 2-AP (1 mmol) in 20 mL MeOH in a round-bottom flask.

-

Catalysis: Add catalyst (1 mol%) dissolved in minimum solvent.

-

Oxidation: Stir vigorously open to air (or bubble

for faster rates) at room temperature for 2–6 hours. -

Monitoring: Check TLC (Silica, 5% MeOH in DCM). Product is a distinct orange-red spot.

-

Workup:

-

Evaporate solvent to dryness.

-

Redissolve in

and wash with water (to remove metal salts). -

Dry organic layer over

, filter, and concentrate.[3] -

Purify via column chromatography (Silica gel, DCM/MeOH gradient).

-

Validating the System (Self-Correction)

A robust protocol must include checks for common failure modes. Use this logic flow to troubleshoot:

Figure 2: Decision tree for troubleshooting low catalytic yields.

References

-

Mechanistic Foundations & Copper Mimics: Dey, S. K., & Mukherjee, A. (2016). Catechol oxidase and phenoxazinone synthase: Biomimetic functional models and mechanistic studies.[6] Coordination Chemistry Reviews, 310, 80–115.[8] [8]

-

Kinetic Parameters & Protocol Standards: Kurbah, S. D., et al. (2025).[8] Biomimicking Activity Resembling Phenoxazinone Synthase of Heterogenized Oxidovanadium(V).[8][9] ResearchGate / Z. Anorg. Allg. Chem.

-

Cobalt vs. Copper Activity: Gao, Y., et al. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures.[4] RSC Advances.

-

Solvent Effects & Ligand Design: Bouachrine, et al. (2024). Exploring Phenoxazinone Synthase Activities.[1][2][3][4][6][8][9][10][11] Physical Chemistry Research.[6]

-

General Kinetic Theory: Johnson, K. A. (2019). New standards for collecting and fitting steady state kinetic data.[12] Beilstein Journal of Organic Chemistry.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. physchemres.org [physchemres.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenoxazinone synthase-like catalytic activity of novel mono- and tetranuclear copper(ii) complexes with 2-benzylaminoethanol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 12. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]

Technical Support Center: Synthesis of 1,2,4-Trichloro-8-nitrophenoxazin-3-one

Welcome to the technical support guide for the synthesis of 1,2,4-Trichloro-8-nitrophenoxazin-3-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The guidance provided herein is based on established principles of heterocyclic chemistry, drawing parallels from known syntheses of related phenoxazinone cores.[1][2][3]

The target molecule, 1,2,4-Trichloro-8-nitrophenoxazin-3-one, is a highly substituted heterocyclic compound. Its synthesis is typically achieved via the condensation of a substituted o-aminophenol with a polychlorinated benzoquinone. The most direct plausible route involves the reaction of 2-amino-4-nitrophenol with tetrachloro-1,2-benzoquinone (o-chloranil) . This guide will focus on troubleshooting and optimizing this specific transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The troubleshooting logic is summarized in the workflow diagram below.

Caption: A workflow diagram for troubleshooting the synthesis.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

-

After the specified reaction time, TLC or LC-MS analysis shows only starting materials.

-

A complex mixture is formed with no discernible major product spot corresponding to the target molecule's expected polarity.

Potential Causes & Solutions:

-

Insufficient Reactivity: Both starting materials are electron-deficient due to the presence of nitro and chloro substituents. This deactivates them towards the necessary nucleophilic addition and cyclization steps.

-

Inadequate Deprotonation: The initial step involves the nucleophilic attack of the aminophenol's amino group. A base is often used to facilitate this and subsequent steps. If the base is too weak, the reaction may not initiate.

-

Solution: Switch to a stronger, non-nucleophilic base. While a mild base like sodium acetate is sometimes used, a stronger base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) may be necessary. In some cases, a carbonate base like K₂CO₃ or Cs₂CO₃ can be effective, particularly in polar aprotic solvents like DMF or NMP.

-

-

Poor Quality Starting Materials: The 2-amino-4-nitrophenol starting material can be prone to oxidation and may contain impurities if not synthesized and stored correctly.[5][6]

-

Solution: Verify the purity of your starting materials via melting point and NMR spectroscopy. If necessary, recrystallize the 2-amino-4-nitrophenol from hot water or an ethanol/water mixture before use.[5] Ensure the o-chloranil is dry and free of degradation products.

-

Issue 2: Excessive Formation of Impurities and Side Products

Symptoms:

-

TLC plate shows multiple product spots, often with streaking.

-

The crude product is a dark, intractable tar-like substance that is difficult to purify.

Potential Causes & Solutions:

-

Self-Condensation/Polymerization: o-Aminophenols can self-condense under oxidative conditions, and benzoquinones can polymerize, especially at high temperatures or in the presence of strong bases.

-

Solution 1 (Temperature Control): Lower the reaction temperature. While high heat can be necessary to initiate the reaction, excessive heat can promote side reactions. Find the minimum temperature required for conversion.

-

Solution 2 (Controlled Addition): Instead of adding all reagents at once, try a slow, dropwise addition of one reactant (e.g., the aminophenol dissolved in the reaction solvent) to a solution of the other reactant and the base. This keeps the concentration of the added reactant low, minimizing self-reaction.

-

-

Alternative Reaction Pathways: The reaction can potentially form regioisomers or other heterocyclic systems.

-

Solution (Solvent Choice): The solvent polarity can influence reaction pathways. Experiment with a range of solvents. A non-polar solvent like toluene might favor the desired intramolecular cyclization over intermolecular side reactions, while a polar aprotic solvent like DMF can accelerate the reaction but may also promote side product formation.

-

Issue 3: Reaction Stalls or Remains Incomplete

Symptoms:

-

The reaction proceeds initially, but after a few hours, TLC analysis shows a static ratio of starting materials to product.

-

Significant amounts of starting material are recovered even after prolonged reaction times or heating.

Potential Causes & Solutions:

-

Reversible Intermediates: An intermediate may be forming that is slow to convert to the final product or is in equilibrium with the starting materials.

-

Solution 1 (Catalysis): Introduce a catalyst. Ullmann-type reactions, which form similar C-N and C-O bonds, are famously catalyzed by copper.[7][8] Adding a catalytic amount (5-10 mol%) of a Cu(I) salt like CuI or CuBr might facilitate the final ring-closing step. This approach is analogous to the use of metal complexes that mimic phenoxazinone synthase activity.[9][10][11]

-

Solution 2 (Dehydration): The final cyclization step eliminates water. If water accumulates, it can inhibit the reaction. Perform the reaction in the presence of a Dean-Stark trap (if using an appropriate solvent like toluene) or add molecular sieves to the reaction mixture to sequester water.

-

-

Product Inhibition: The product itself may be insoluble under the reaction conditions, precipitating out and coating the remaining starting material, thus preventing further reaction.

-

Solution: Choose a solvent in which the final product has higher solubility, even if it requires a higher reaction temperature. Solvents like DMF, NMP, or DMAc are often used for this purpose.

-

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for this synthesis?

A: The reaction proceeds through a sequence of nucleophilic addition, elimination, and cyclization steps. A plausible mechanism is outlined below.

Caption: A simplified overview of the reaction steps.

-

Nucleophilic Addition: The amino group of 2-amino-4-nitrophenol attacks one of the carbonyl carbons of the tetrachloro-1,2-benzoquinone.

-

Addition-Elimination: A molecule of HCl is eliminated to form an aminodichlorohydroxyphenyl intermediate.

-

Tautomerization: Keto-enol tautomerization occurs.

-

Intramolecular Cyclization: The hydroxyl group of the aminophenol moiety attacks the second carbonyl carbon of the quinone ring, forming the central oxazine ring.

-

Dehydration/Aromatization: A final elimination of HCl and water aromatizes the system to yield the stable tricyclic phenoxazin-3-one product.

Q2: How critical is the choice of base and solvent?

A: It is extremely critical. The base and solvent work in concert to control reactivity and selectivity. The table below summarizes some potential starting points for optimization.

| Base | Solvent | Temperature Range (°C) | Rationale & Potential Issues |

| Sodium Acetate | Ethanol | 78 (Reflux) | Starting Point. Mild conditions. May be too weak, leading to low/no yield. |

| Triethylamine (TEA) | Toluene / DMF | 80 - 150 | Higher Reactivity. Stronger organic base. Toluene allows for water removal. DMF improves solubility. |

| K₂CO₃ / Cs₂CO₃ | DMF / NMP | 100 - 160 | Strong Base/High Temp. Good for difficult reactions. Risk of decomposition and side products.[8] |

| None (Thermal) | High-boiling solvent (e.g., Diphenyl ether) | > 200 | Melt/High Temp. Some phenoxazine syntheses are purely thermal condensations.[3][12] High risk of decomposition. |

Q3: Are there any specific safety precautions I should take?

A: Yes.

-

Reagents: Polychlorinated compounds and nitroaromatics are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: High-boiling polar aprotic solvents like DMF and NMP have reproductive toxicity warnings. Consult the safety data sheet (SDS) for each reagent and solvent.

-

Reaction: The reaction may be exothermic, especially when scaling up. Monitor the internal temperature during reagent addition.

Optimized Experimental Protocol (Suggested Starting Point)

This protocol is a suggested starting point based on general procedures for similar condensations.[2] Optimization will be required.

Materials:

-

2-amino-4-nitrophenol (1.0 eq)

-

Tetrachloro-1,2-benzoquinone (o-chloranil) (1.05 eq)

-

Anhydrous Triethylamine (TEA) (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-4-nitrophenol (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

-

Stir the mixture under a nitrogen atmosphere until the aminophenol is fully dissolved.

-

Add triethylamine (2.2 eq) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve tetrachloro-1,2-benzoquinone (1.05 eq) in a minimum amount of anhydrous DMF.

-

Add the tetrachloro-1,2-benzoquinone solution dropwise to the stirred aminophenol solution over 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product is expected to be a colored spot.

-

After 4-6 hours, or once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. A colored precipitate should form.

-

Isolate the crude solid by vacuum filtration, washing thoroughly with water, then with a small amount of cold ethanol to remove residual DMF.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent (e.g., acetic acid, chlorobenzene, or xylenes) or by column chromatography on silica gel if solubility permits.

References

- Synthesis of N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides. (n.d.). Google Books.

-

Ullmann condensation. (2024). In Wikipedia. [Link]

-

Sadhu, B., & Mitra, B. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5183-5207. [Link]

-

Chen, Y., Zhao, K., & Liu, X. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Organic & Biomolecular Chemistry, 53(1). [Link]

-

Allam, K., Anane, H., & Souhassou, M. (2024). Exploring Phenoxazinone Synthase Activities. Chemical Methodologies, 8(5), 360-369. [Link]

-

Chen, Y., Zhao, K., & Liu, X. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Publishing. [Link]

-

Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade. (2025). ResearchGate. [Link]

-

Ullmann Condensation. (n.d.). SynArchive. [Link]

-

Li, Y., & Li, G. (2025). Electrocatalytic Synthesis of Phenoxazinones by Cyclization Reaction. Hans Journal of Organic Chemistry, 15(1), 1-8. [Link]

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses. [Link]

-

Shravani, K., et al. (2016). Synthesis and characterization of novel 3h-phenoxazin-3-one,[1][9]benzoxazino[2,3-b]phenoxazine and imidazo[4,5-b]phenoxazin-2(1h)-one derivatives. International Journal of Advanced Research, 4(1), 846-853. [Link]

- Al., E. (1981). Process for the preparation of 2-amino-4-nitrophenol. U.S.

-

2-Amino-4-chloro-6-nitrophenol. (n.d.). PubChem. [Link]

-

Malytskyi, V., et al. (2021). Synthetic route to obtain various phenoxazine derivatives using... ResearchGate. [Link]

-

Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com. [Link]

-

Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4991. [Link]

-

Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[1][7][9]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]

-

Mohsin, A. A. (2019). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Baghdad Science Journal, 16(1). [Link]

-

Barry, C. E., et al. (1991). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 30(41), 9940-9945. [Link]

-

Ghosh, K., et al. (2014). Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains. New Journal of Chemistry, 38(1), 221-230. [Link]

- Al., E. (1981). Process for the preparation of 2-amino-4-nitrophenol.

-

Ferreira, L. F., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1269. [Link]

-

Fershtat, L., et al. (2018). Synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1][7][9]triazin-4(6H)-ones. Chemistry of Heterocyclic Compounds, 54(8), 776-782. [Link]

- Miller, R. J. (1997). Method of making 1,2,4-trichlorobenzene.

-

Vo, T. H., et al. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 19, 1686-1695. [Link]

-

Charushin, V. N., et al. (2007). Synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalijar.com [journalijar.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 10. physchemres.org [physchemres.org]

- 11. Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Solubility issues of nitrophenoxazinones in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for addressing solubility challenges with nitrophenoxazinone compounds. As a Senior Application Scientist, I've seen firsthand how the promising biological activity of this chemical class can be hampered by its poor solubility in the aqueous buffers essential for biological assays. This guide is structured to provide not just protocols, but a deep understanding of the physicochemical principles at play, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Understanding the Core Problem

Q1: I've synthesized a novel nitrophenoxazinone, but it immediately precipitates when I try to dissolve it in my standard phosphate-buffered saline (PBS). Why is this happening?

A: This is a common and expected challenge with the nitrophenoxazinone scaffold. The poor aqueous solubility is rooted in its fundamental chemical structure.

-

Large, Rigid Aromatic System: The core structure is a large, planar, and hydrophobic phenoxazinone ring system. In an aqueous environment, water molecules are highly ordered and form strong hydrogen bonds with each other. For a large hydrophobic molecule like a nitrophenoxazinone to dissolve, it must disrupt this network, which is energetically unfavorable.

-

Hydrophobic Nitro Group: The nitro (-NO2) group, while polar, contributes significantly to the molecule's overall low solubility in water due to its electron-withdrawing nature and potential for intermolecular interactions with other nitrophenoxazinone molecules rather than with water.

-

Crystal Lattice Energy: In solid form, these planar molecules can stack efficiently, forming a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces before solvation can occur. Water alone is often not a strong enough solvent to overcome this lattice energy.

Essentially, the compound prefers to interact with itself rather than with water, leading to precipitation.

Q2: What are the downstream consequences of ignoring poor solubility or working with a cloudy/precipitated solution?

A: Proceeding with a poorly dissolved compound will invalidate your experimental results. The consequences include:

-

High Variability: Results will be inconsistent and irreproducible, as the amount of dissolved compound can vary between wells, plates, and experiments.[1]

-

Physical Interference: Precipitate can interfere with optical measurements (absorbance, fluorescence, luminescence) by scattering light.[2] In automated systems, it can clog tubing and dispensing needles of liquid handlers.

-

False Negatives/Positives: You may falsely conclude a potent compound is inactive due to its low concentration, or the precipitate itself could interact non-specifically with assay components, leading to false positives.

Part 2: Foundational Strategies for Solubilization

Here, we explore the primary methods for enhancing the solubility of nitrophenoxazinones. The key is to start with a high-concentration stock solution in an appropriate solvent and then carefully dilute it into your aqueous assay buffer.

Strategy 1: Organic Co-solvents

This is the most common first-line approach. By introducing a water-miscible organic solvent, you alter the bulk properties of the solvent to be more favorable for the hydrophobic compound.

Mechanism: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the aqueous buffer.[3][] They decrease the dielectric constant of the water, weakening the strong hydrogen-bonding network and lowering the energy penalty required to create a cavity for the solute molecule.[][5]

-

Stock Solution Preparation: Weigh out your nitrophenoxazinone compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle warming (37°C) and vortexing to aid dissolution. Ensure the final solution is perfectly clear.

-

Intermediate Dilutions (Optional but Recommended): Perform serial dilutions from your stock solution using 100% DMSO to create a range of concentrations. This minimizes the volume of DMSO added to your final aqueous solution.

-

Final Aqueous Dilution: Add a small volume of the DMSO stock/intermediate solution to your pre-warmed (room temperature or 37°C) aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around. Pipette up and down or vortex immediately to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

-

Final Inspection: Visually inspect the final solution against a light source for any signs of precipitation or cloudiness. If clear, you can proceed.

Troubleshooting Insight: If the compound precipitates during the final dilution, the final co-solvent concentration is too low to maintain solubility. You can try increasing the final percentage of the co-solvent in the buffer, but this must be balanced against the tolerance of your assay. Always run a vehicle control with the highest concentration of the co-solvent used in your experiment to ensure it does not impact your biological system.[6]

| Co-solvent | Typical Stock Conc. | Max Assay Conc. (General Guideline) | Notes |

| DMSO | 10-50 mM | < 0.5% (Cell-based) < 2% (Biochemical) | Can be toxic to cells at >0.5%. May interfere with some enzymatic assays.[3] |

| Ethanol | 10-20 mM | < 1% | Can cause protein precipitation at higher concentrations.[7] |

| PEG 400 | 10-20 mM | < 5% | Generally low toxicity, can be very effective for certain compounds.[7][8] |

| DMA | 10-50 mM | < 0.5% | Strong solvent, but use with caution due to higher potential toxicity.[3] |

Strategy 2: pH Adjustment

The solubility of compounds with ionizable functional groups can be dramatically influenced by pH.[9][10]

Mechanism: Nitrophenoxazinones may possess acidic or basic functional groups. By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized (charged) form of the molecule.[11] The charged species is generally much more polar and thus more soluble in water than the neutral form.[] For a weakly acidic proton, raising the pH above its pKa will deprotonate it, creating a soluble anion. For a weakly basic group, lowering the pH below its pKa will protonate it, creating a soluble cation.

-

Analyze Structure: Identify any potentially ionizable protons on your nitrophenoxazinone structure.

-

Prepare Buffers: Make a series of buffers with identical composition but varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

-

Solubility Test: Add a small, consistent amount of your concentrated DMSO stock solution to each buffer.

-

Incubate & Observe: Allow the solutions to equilibrate (e.g., 1-2 hours at room temperature) and then visually or spectrophotometrically assess the solubility at each pH.

-

Validate Assay Compatibility: Once an optimal pH for solubility is found, you MUST confirm that this pH is compatible with your biological assay (e.g., enzyme activity, cell viability).[6][12]

Trustworthiness Check: The buffer's pKa should be close to the desired pH to ensure adequate buffering capacity. A buffer is most effective within ±1 pH unit of its pKa.[12] Using a buffer far from its pKa can lead to unstable pH during the experiment.

Strategy 3: Surfactants

When co-solvents fail or are incompatible with your assay, surfactants offer an alternative mechanism.

Mechanism: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a "hydrophobic pocket" within the aqueous solution. Your insoluble nitrophenoxazinone compound can partition into this core, effectively being shielded from the water and solubilized.[13][14][15][16]

Caption: Formation of a soluble cyclodextrin inclusion complex.

-

Select a Cyclodextrin: Beta-cyclodextrin (β-CD) is common, but its derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have much higher aqueous solubility and are often more effective. [8]2. Prepare Solution: Dissolve the cyclodextrin in your aqueous buffer first. This may require stirring or warming.

-

Add Compound: Slowly add the nitrophenoxazinone (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution while stirring vigorously.

-

Equilibrate: The formation of the inclusion complex can take time. Allow the mixture to stir for several hours or overnight at room temperature.

-

Clarify: After equilibration, centrifuge or filter the solution to remove any remaining undissolved material. The clear supernatant contains the solubilized complex.

Part 3: Troubleshooting Workflow

Q3: My compound is soluble in 100% DMSO, but it crashes out when diluted into my buffer, even with vortexing. What's my next step?

A: This is a classic sign of a compound exceeding its solubility limit in the final buffer composition. Follow this decision-making workflow:

Caption: Troubleshooting decision tree for compound precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the best first method to try for a new nitrophenoxazinone? A: Always start with the simplest method: creating a 10-20 mM stock in 100% DMSO and diluting it into your aqueous buffer to a final DMSO concentration of ≤0.5%. This works for a majority of compounds and has the lowest risk of assay interference.

Q: Can I combine solubilization methods? A: Yes, and it is often very effective. For example, you can use a buffer containing a low percentage of a co-solvent (like 0.5% DMSO) that is also pH-adjusted and contains a surfactant or cyclodextrin. [7][17]This multi-pronged approach can tackle very challenging compounds. Remember to validate the complex vehicle in your assay.

Q: My solution looks clear, but my results are still variable. What could be wrong? A: You may be dealing with micro-precipitates that are not visible to the naked eye. Before adding your final solution to the assay plate, it is good practice to centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and carefully pipette the supernatant for use in your experiment.

Q: At what point should I consider a compound too insoluble to work with? A: If you cannot achieve a clear solution at a relevant concentration for your assay (typically at least 3-10 times the expected IC50/EC50) after attempting a combination of the strategies above, further work may not be practical. At this stage, the focus should shift to medicinal chemistry efforts to modify the structure to improve its physicochemical properties.

References

- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

- PMC.

- Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.

- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.